Levonorgestrel Impurity D
Overview
Description
Levonorgestrel Impurity D is a chemical compound that is structurally related to Levonorgestrel, a synthetic progestogen used in various contraceptive formulations. This compound is often encountered as a byproduct or degradation product during the synthesis and storage of Levonorgestrel. It is important to study and understand the properties and behavior of this impurity to ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Levonorgestrel Impurity D involves several steps, including protection, halogenation, hydroxylation, dehalogenation, and ethynylation reactions. The process typically starts with a compound that undergoes ketal protection at specific positions, followed by halogenation and hydroxylation to introduce functional groups. Subsequent dehalogenation and methyl etherification reactions lead to the formation of intermediate compounds. Finally, ethynylation and deprotection steps yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The process is designed to minimize the formation of unwanted byproducts and impurities.
Chemical Reactions Analysis
Types of Reactions
Levonorgestrel Impurity D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Hydroxylation: Addition of hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations. For example, hydroxylation reactions may require the use of specific catalysts and controlled temperatures to ensure selectivity .
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and dehalogenated derivatives of this compound. These products are characterized and analyzed to understand their properties and potential impact on the efficacy and safety of pharmaceutical formulations.
Scientific Research Applications
Levonorgestrel Impurity D has several scientific research applications, including:
Pharmaceutical Research: Used as a reference standard in the development and validation of analytical methods for quality control and stability studies.
Toxicological Studies: Assessed for its potential genotoxicity and other toxicological properties to ensure the safety of Levonorgestrel-containing products.
Chemical Synthesis: Studied to understand its formation pathways and to develop strategies to minimize its presence in final pharmaceutical products.
Mechanism of Action
The mechanism of action of Levonorgestrel Impurity D is not as well-studied as that of Levonorgestrel itself. it is believed to interact with similar molecular targets, including progesterone and androgen receptors. By binding to these receptors, this compound may influence the release of gonadotropin-releasing hormone from the hypothalamus, thereby affecting ovulation and other reproductive processes .
Comparison with Similar Compounds
Similar Compounds
Levonorgestrel Impurity D can be compared with other impurities and related compounds such as:
- Levonorgestrel Impurity B
- Levonorgestrel Impurity C
- Levonorgestrel Impurity G
Uniqueness
This compound is unique in its specific structural modifications and the pathways through which it is formed. Unlike other impurities, it undergoes a distinct series of reactions involving ketal protection, halogenation, and ethynylation, which contribute to its unique chemical properties .
By understanding the properties, preparation methods, and applications of this compound, researchers can ensure the safety and efficacy of pharmaceutical products containing Levonorgestrel, ultimately contributing to better healthcare outcomes.
Biological Activity
Levonorgestrel Impurity D (LNG Impurity D) is a byproduct associated with the synthesis of levonorgestrel, a widely used synthetic progestogen in contraceptive formulations. Understanding the biological activity of this impurity is crucial for assessing its potential effects on human health, particularly in the context of reproductive health and hormonal therapies.
Levonorgestrel (LNG) is a potent progestin, and its impurities can affect its pharmacological profile. LNG Impurity D is characterized by its specific chemical structure, which influences its binding affinity to steroid hormone receptors and its overall biological activity.
- CAS Number : 32419-58-2
- Molecular Formula : C21H28O3
- Molecular Weight : 328.45 g/mol
LNG and its impurities exert their effects primarily through binding to progesterone receptors, which modulate gene expression related to reproductive functions. The biological activity of LNG Impurity D may differ from that of the primary compound due to variations in receptor affinity and efficacy.
-
Receptor Binding Affinity :
- LNG has a relative binding affinity for the progesterone receptor that is approximately 323% that of natural progesterone.
- The impurity's affinity may be lower, potentially altering its effectiveness in modulating reproductive processes.
-
Effects on Endometrial Tissue :
- LNG is known to produce an atrophic endometrium when administered orally, while local delivery methods can lead to decidualization and changes in vascular morphology .
- The specific effects of LNG Impurity D on endometrial tissue remain less characterized but are critical for understanding its safety profile.
Pharmacokinetics
The pharmacokinetics of levonorgestrel suggest rapid absorption and a significant half-life, which may also apply to its impurities:
- Absorption : Peak plasma levels are typically reached within 1-3 hours post-administration.
- Half-life : The elimination half-life ranges from 20 to 60 hours, influencing the duration of biological activity .
Toxicological Profile
The safety assessment of levonorgestrel has indicated a high tolerance level, with an oral LD50 greater than 5000 mg/kg in animal studies . However, the specific toxicological data for LNG Impurity D is limited and warrants further investigation.
Clinical Studies
- Efficacy in Contraception :
- Clinical trials evaluating levonorgestrel have shown significant efficacy in preventing ovulation and altering endometrial receptivity. The presence of impurities like LNG Impurity D could potentially impact these outcomes, although direct studies are lacking.
- Adverse Effects :
Data Table: Summary of Biological Activities
Parameter | Levonorgestrel | This compound |
---|---|---|
Receptor Binding Affinity | 323% (PR) | TBD |
Absorption Rate | Rapid (1-3 hours) | TBD |
Half-Life | 20-60 hours | TBD |
LD50 | >5000 mg/kg | TBD |
Common Adverse Effects | Nausea, headache | TBD |
Properties
CAS No. |
32419-58-2 |
---|---|
Molecular Formula |
C21H30O |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O/c1-3-20-13-11-17-16-8-6-5-7-15(16)9-10-18(17)19(20)12-14-21(20,22)4-2/h2,7,16-19,22H,3,5-6,8-14H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 |
InChI Key |
MXXKGWYLIJQEBP-XUDSTZEESA-N |
SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Appearance |
Colorless Semi-Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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